An In-Depth Technical Guide to 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine. As a molecule integrating two pharmacologically significant scaffolds—the pyrazole and the piperazine rings—it represents a promising candidate for drug discovery and development. This document delineates the chemical structure, proposes a robust synthetic pathway, and predicts the analytical characterization of the title compound. Furthermore, it explores the potential therapeutic applications based on the well-established biological activities of its constituent moieties. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in the design and synthesis of new chemical entities with potential therapeutic value.
Introduction: The Strategic Hybridization of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of rational drug design. The piperazine and pyrazole nuclei are two such scaffolds, each renowned for a broad spectrum of pharmacological activities.[1][2][3][4]
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common feature in numerous approved drugs, conferring favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[3][5] Its derivatives have demonstrated a wide array of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects, as well as applications in oncology and infectious diseases.[2][5]
Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key component in a multitude of biologically active compounds.[6][7] Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][6] The fusion of these two potent pharmacophores into a single molecular entity, 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine, presents a compelling opportunity for the discovery of novel therapeutic agents with unique pharmacological profiles. The introduction of a gem-dimethyl group on the piperazine ring is anticipated to influence the molecule's conformational rigidity and metabolic stability, potentially enhancing its drug-like properties.
Chemical Structure and Nomenclature
The chemical structure of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine is characterized by a piperazine ring substituted at the 2-position with two methyl groups and at the 6-position with a 1H-pyrazol-4-yl group.
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IUPAC Name: 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine
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Molecular Formula: C₉H₁₆N₄
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Molecular Weight: 180.25 g/mol
Below is a two-dimensional representation of the chemical structure:
Caption: Chemical structure of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine.
Proposed Synthetic Pathway
A plausible and efficient synthetic route for 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine can be envisioned through a convergent synthesis strategy. This involves the preparation of the key intermediates, 2,2-dimethylpiperazine and a suitable 4-substituted pyrazole precursor, followed by their coupling.
Synthesis of 2,2-Dimethylpiperazine
The synthesis of the unsymmetrically substituted 2,2-dimethylpiperazine can be achieved through established methods. A potential route involves the catalytic hydrogenation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, which can be prepared from 2-chloro-2-methylpropanal and ethylenediamine.[8]
Synthesis of a 4-Formyl-1H-pyrazole Precursor
A common method for the synthesis of the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[6][9] To obtain a 4-substituted pyrazole, a precursor such as malondialdehyde or a derivative can be reacted with hydrazine. For the purpose of coupling to the piperazine, a 4-formyl-1H-pyrazole, protected at one of the nitrogen atoms, would be an ideal intermediate.
Convergent Synthesis and Final Deprotection
The final steps of the proposed synthesis would involve the reductive amination of the protected 4-formyl-1H-pyrazole with 2,2-dimethylpiperazine. This would be followed by the removal of the protecting group from the pyrazole nitrogen to yield the target compound, 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine.
Caption: Proposed convergent synthesis workflow for 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine.
Predicted Analytical Characterization
Based on the proposed structure and data from analogous compounds, the following analytical characteristics are predicted for 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for the key protons and carbons are summarized below.
| Predicted Spectroscopic Data | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Piperazine Ring | ||
| -CH₂- (axial & equatorial) | 2.5 - 3.5 (m) | ~45-55 |
| -C(CH₃)₂- | ~50-60 | |
| -CH- (pyrazolyl attached) | 3.0 - 4.0 (m) | ~55-65 |
| -NH- | 1.5 - 2.5 (br s) | |
| Gem-Dimethyl Group | ||
| -CH₃ | 1.0 - 1.3 (s) | ~20-30 |
| Pyrazole Ring | ||
| -CH= (C3 & C5) | 7.0 - 7.5 (s) | ~130-140 |
| -NH- | 12.0 - 13.0 (br s) |
Note: Predicted chemical shifts are relative to TMS and may vary depending on the solvent and other experimental conditions. Machine learning-based NMR prediction tools suggest that the proton chemical shifts could have a mean absolute error of 0.11-0.36 ppm, and carbon shifts could have an error of 2.94-6.65 ppm.[10][11]
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent molecular ion peak.
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Predicted [M+H]⁺: m/z 181.1448
The fragmentation pattern in tandem mass spectrometry (MS/MS) is anticipated to involve characteristic cleavages of the piperazine ring and the bond connecting the two heterocyclic systems.[12][13][14] Common fragmentation pathways for piperazine derivatives include the cleavage of C-N bonds within the ring, leading to characteristic fragment ions.[5][12]
Potential Therapeutic Applications and Future Directions
The hybridization of the piperazine and pyrazole scaffolds in 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine suggests a high potential for diverse biological activities. The well-documented pharmacological profiles of these individual moieties provide a strong rationale for investigating this novel compound in several therapeutic areas.
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Central Nervous System (CNS) Disorders: Given the prevalence of piperazine derivatives in antipsychotic, antidepressant, and anxiolytic drugs, the target molecule is a prime candidate for screening in CNS-related assays.[15]
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Oncology: Both pyrazole and piperazine derivatives have shown significant promise as anticancer agents.[2][7] The novel hybrid could be evaluated for its antiproliferative activity against various cancer cell lines.
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Infectious Diseases: The antimicrobial and antifungal properties of pyrazole and piperazine compounds are well-established.[2][3][6] Therefore, screening for activity against a panel of bacterial and fungal pathogens is warranted.
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Inflammatory Diseases: Many pyrazole-containing compounds are potent anti-inflammatory agents.[4][6] The anti-inflammatory potential of the title compound should be investigated in relevant in vitro and in vivo models.
Future research should focus on the successful synthesis and purification of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a systematic biological evaluation in the aforementioned therapeutic areas will be essential to elucidate its pharmacological profile and potential as a novel drug candidate.
Experimental Protocols
General Protocol for Reductive Amination
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To a solution of the protected 4-formyl-1H-pyrazole (1.0 eq) and 2,2-dimethylpiperazine (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the protected target compound.
General Protocol for Deprotection
The choice of deprotection method will depend on the nature of the protecting group used on the pyrazole nitrogen. For example, a Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), while a benzyl group can be cleaved by catalytic hydrogenation.
Conclusion
2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine is a novel heterocyclic compound with significant potential for drug discovery. Its design, based on the strategic hybridization of the pharmacologically privileged piperazine and pyrazole scaffolds, provides a strong rationale for its synthesis and biological evaluation. This technical guide has outlined its chemical structure, proposed a viable synthetic route, and predicted its analytical characteristics. The exploration of this molecule's therapeutic potential in areas such as CNS disorders, oncology, and infectious diseases is a promising avenue for future research and development.
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